![molecular formula C27H37N3O5S2 B2880006 Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449783-07-7](/img/structure/B2880006.png)
Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H37N3O5S2 and its molecular weight is 547.73. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Derivative Formation
Phosphine-Catalyzed Annulation
This approach involves the use of ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method highlights complete regioselectivity and excellent yields, indicating its potential for generating structurally complex derivatives with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Novel Pyrido and Pyrimidine Derivatives
Pyrido and Thieno Derivatives
The preparation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates was documented. These compounds serve as synthons for further chemical transformations, offering a pathway to diverse polyheterocyclic systems with potential pharmacological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Catalysis and Chemical Transformations
Microwave-Promoted Synthesis
A study on the microwave-assisted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones has been conducted. This method highlights the efficiency of using silica gel and microwave heating in promoting cyclization reactions, yielding bicyclic products such as ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates and ethyl 2-aryl-5,6,7,8-tetrahydroindolizine-3-carboxylates (Klintworth et al., 2021).
Mechanistic Insights and Structural Analysis
Receptor Binding Studies
An investigation into the binding at putative insulin-releasing receptor sites of pancreatic beta cells by benzamido derivatives highlighted the critical role of structural features for hypoglycemic activity. This study provides valuable insights into the molecular interactions and design principles for therapeutic agents (Brown & Foubister, 1984).
Photosensitive Materials
Poly(benzoxazole) Precursors
Research on the synthesis of poly(benzoxazole) (PBO) precursors from diphenyl isophthalate and bis(o-aminophenol) offers a novel method for preparing photosensitive materials. These precursors demonstrate sensitivity to UV light, paving the way for their use in advanced material applications (Ebara, Shibasaki, & Ueda, 2003).
Anticancer Activities
Thienopyridine Derivatives
The synthesis and evaluation of tricyclic and tetracyclic thienopyridine derivatives have shown significant antiarrhythmic activities, comparable to known drugs like Procaine amide and Lidocaine. This research underscores the potential of these compounds in developing new therapeutic agents for cancer treatment (Abdel-Hafez et al., 2009).
Propiedades
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O5S2/c1-7-35-25(32)21-20-16-26(3,4)29-27(5,6)22(20)36-24(21)28-23(31)18-11-13-19(14-12-18)37(33,34)30-15-9-8-10-17(30)2/h11-14,17,29H,7-10,15-16H2,1-6H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEZXKCHWVWCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

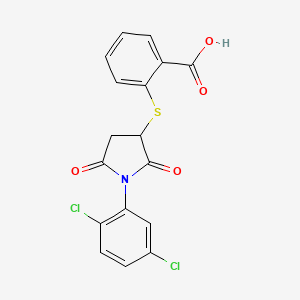


![2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2879928.png)
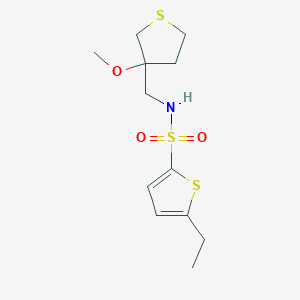
![N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2879930.png)
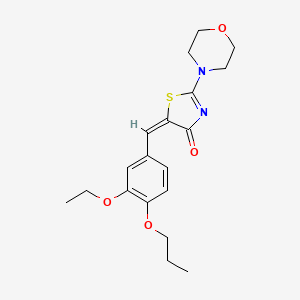
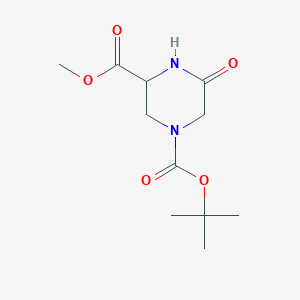
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2879937.png)
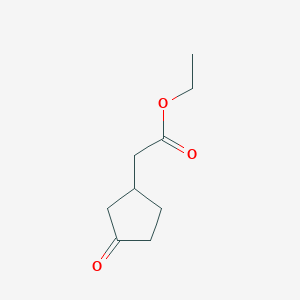
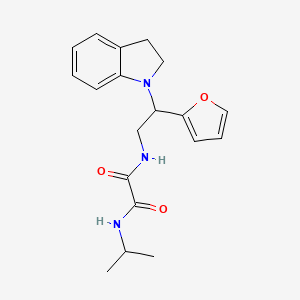
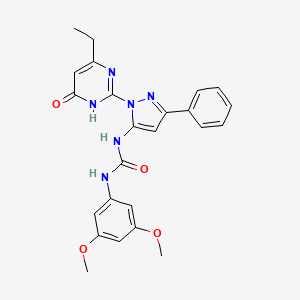
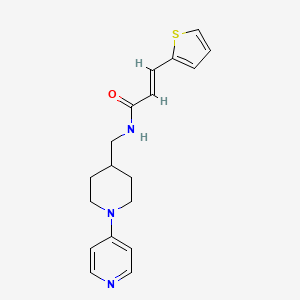
![4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879944.png)